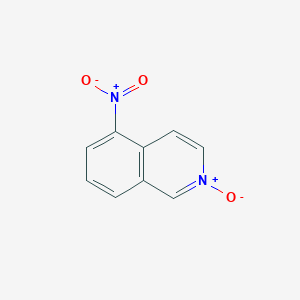
5-Nitroisoquinoline 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitroisoquinoline 2-oxide: is a heterocyclic organic compound with the molecular formula C9H6N2O3 It is a derivative of isoquinoline, featuring a nitro group at the 5-position and an oxide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisoquinoline 2-oxide can be achieved through several methods. One common approach involves the oxidative nucleophilic substitution of hydrogen in 5-nitroisoquinoline. This method is efficient and does not require the use of metal catalysts . The reaction typically proceeds under mild conditions, often at room temperature, and yields a high purity product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and atom economy are often applied. This includes minimizing the use of hazardous reagents and optimizing reaction conditions to maximize yield and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitroisoquinoline 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and various nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
5-Nitroisoquinoline 2-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mécanisme D'action
The mechanism of action of 5-Nitroisoquinoline 2-oxide involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities .
Comparaison Avec Des Composés Similaires
5-Nitrosoisoquinoline: Similar in structure but with a nitroso group instead of a nitro group.
Isoquinoline N-oxide: Lacks the nitro group but has an oxide group at the 2-position.
5-Aminoisoquinoline: Features an amino group instead of a nitro group
Uniqueness: 5-Nitroisoquinoline 2-oxide is unique due to the presence of both nitro and oxide groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
57554-78-6 |
|---|---|
Formule moléculaire |
C9H6N2O3 |
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
5-nitro-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C9H6N2O3/c12-10-5-4-8-7(6-10)2-1-3-9(8)11(13)14/h1-6H |
Clé InChI |
WBAQSNZRHXVIOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C[N+](=C2)[O-])C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


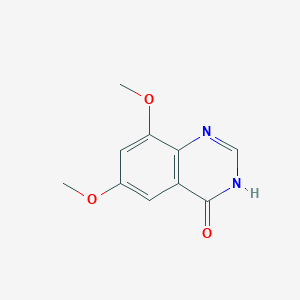

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)
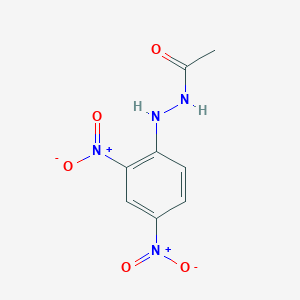
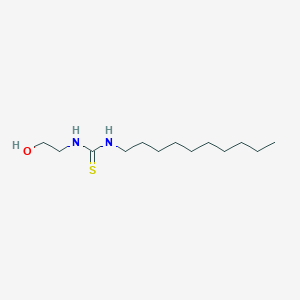

![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)
![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)
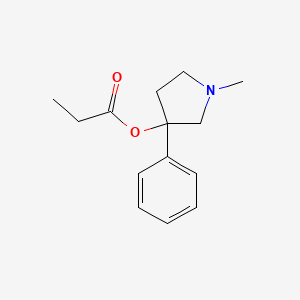

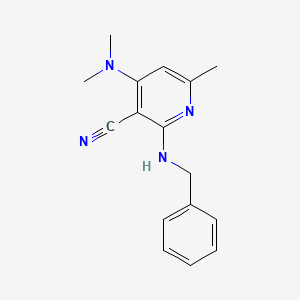
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000758.png)

